
(R)-2-(Pyrrolidin-3-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(Pyrrolidin-3-yl)ethan-1-amine is a chiral amine compound that features a pyrrolidine ring attached to an ethylamine chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Pyrrolidin-3-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis often begins with commercially available starting materials such as ®-pyrrolidine-3-carboxylic acid.
Reduction: The carboxylic acid group is reduced to an alcohol using reducing agents like lithium aluminum hydride.
Amination: The alcohol is then converted to an amine through a series of reactions involving tosylation followed by nucleophilic substitution with ammonia or an amine source.
Industrial Production Methods
In an industrial setting, the production of ®-2-(Pyrrolidin-3-yl)ethan-1-amine may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon to reduce intermediates.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Utilizing techniques like crystallization and chromatography to obtain high-purity product.
化学反応の分析
Types of Reactions
®-2-(Pyrrolidin-3-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amine can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can further modify the pyrrolidine ring or the ethylamine chain.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated derivatives.
科学的研究の応用
®-2-(Pyrrolidin-3-yl)ethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in neuropharmacology.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of ®-2-(Pyrrolidin-3-yl)ethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: The compound can influence signaling pathways related to neurotransmission and cellular metabolism.
類似化合物との比較
Similar Compounds
(S)-2-(Pyrrolidin-3-yl)ethan-1-amine: The enantiomer of the compound with different stereochemistry.
N-Methyl-2-(pyrrolidin-3-yl)ethan-1-amine: A methylated derivative with altered pharmacological properties.
2-(Pyrrolidin-3-yl)ethanol: An alcohol derivative with different reactivity.
Uniqueness
®-2-(Pyrrolidin-3-yl)ethan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological activity and selectivity compared to its analogs.
特性
分子式 |
C6H14N2 |
|---|---|
分子量 |
114.19 g/mol |
IUPAC名 |
2-[(3R)-pyrrolidin-3-yl]ethanamine |
InChI |
InChI=1S/C6H14N2/c7-3-1-6-2-4-8-5-6/h6,8H,1-5,7H2/t6-/m1/s1 |
InChIキー |
BGFISPDIDBIVFH-ZCFIWIBFSA-N |
異性体SMILES |
C1CNC[C@@H]1CCN |
正規SMILES |
C1CNCC1CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


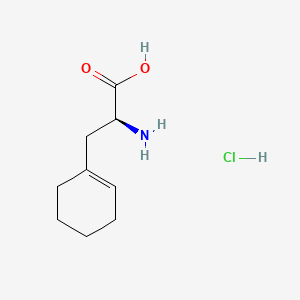
![2-[(Benzyloxy)carbonyl]-1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid](/img/structure/B15305271.png)
![Ethyl 3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B15305279.png)
![methyl (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride](/img/structure/B15305283.png)
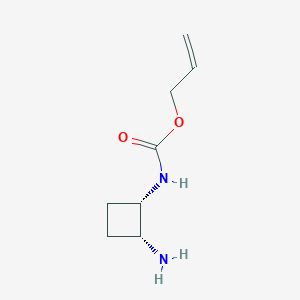
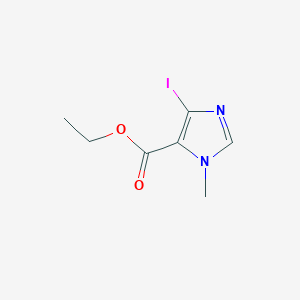
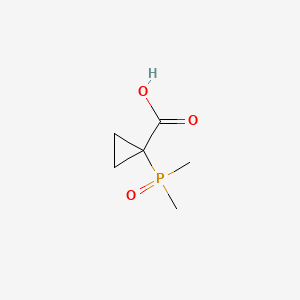

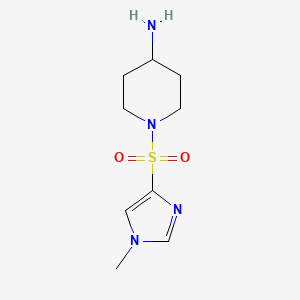
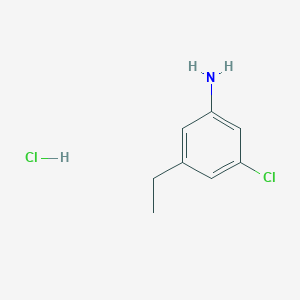
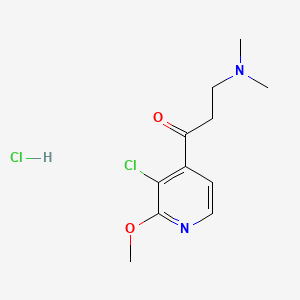


![4-amino-N,N-diethyl-4'-fluoro-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B15305336.png)
